An In-depth Technical Guide to 3-bromo-5-pyrrol-1-ylbenzoic acid
An In-depth Technical Guide to 3-bromo-5-pyrrol-1-ylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Novel Compounds
Molecular Overview and Physicochemical Properties
3-bromo-5-pyrrol-1-ylbenzoic acid, with a molecular formula of C₁₁H₈BrNO₂, possesses a calculated molecular weight of approximately 266.09 g/mol .[1] The molecule's architecture, featuring a bromine atom and a pyrrole ring on a benzoic acid scaffold, suggests its potential as a versatile intermediate in the synthesis of complex organic molecules.[2][3]
| Property | Estimated Value | Source/Rationale |
| Molecular Formula | C₁₁H₈BrNO₂ | PubChem[1] |
| Molecular Weight | ~266.09 g/mol | PubChem[1] |
| Appearance | Likely a solid at room temperature | Analogy to similar benzoic acid derivatives[4] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol | General solubility of similar organic acids |
Proposed Synthesis of 3-bromo-5-pyrrol-1-ylbenzoic acid
The synthesis of 3-bromo-5-pyrrol-1-ylbenzoic acid can be logically approached through a multi-step process, leveraging well-established organic reactions. A plausible synthetic route is outlined below.
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for 3-bromo-5-pyrrol-1-ylbenzoic acid.
Step-by-Step Experimental Protocol
Step 1: Esterification of 3,5-Dibromobenzoic acid
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To a solution of 3,5-dibromobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
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Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3,5-dibromobenzoate.
Step 2: Selective Amination
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In a sealed tube, combine methyl 3,5-dibromobenzoate, a suitable ammonia source (e.g., benzophenone imine followed by hydrolysis), a palladium catalyst (e.g., Pd₂(dba)₃), and a ligand (e.g., Xantphos).
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Add a base such as sodium tert-butoxide and an appropriate solvent like toluene.
-
Heat the mixture at 80-100°C for 12-24 hours.
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After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Purify the crude product by column chromatography to obtain methyl 3-bromo-5-aminobenzoate.
Step 3: Pyrrole Ring Formation (Clauson-Kaas Reaction)
-
Dissolve methyl 3-bromo-5-aminobenzoate in glacial acetic acid.
-
Add 2,5-dimethoxytetrahydrofuran to the solution.
-
Heat the mixture to reflux for 2-4 hours.[5]
-
Monitor the reaction by TLC.
-
Once complete, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to give methyl 3-bromo-5-pyrrol-1-ylbenzoate.
Step 4: Hydrolysis
-
Dissolve the methyl ester from the previous step in a mixture of tetrahydrofuran and water.
-
Add an excess of lithium hydroxide or sodium hydroxide.[6]
-
Stir the mixture at room temperature for 2-4 hours.
-
Acidify the reaction mixture with 1N HCl to a pH of 3-4.[6]
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-bromo-5-pyrrol-1-ylbenzoic acid.
Spectroscopic Characterization (Predicted)
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¹H NMR: Aromatic protons of the benzoic acid ring will appear as distinct multiplets in the downfield region (δ 7.5-8.5 ppm). The protons of the pyrrole ring will likely resonate as two distinct triplets in the range of δ 6.0-7.5 ppm.
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¹³C NMR: The carbonyl carbon of the carboxylic acid will be observed around 165-175 ppm. Aromatic and pyrrole carbons will appear in the 110-140 ppm region. The carbon attached to the bromine will be significantly shifted.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.
Applications in Drug Discovery and Medicinal Chemistry
The pyrrole moiety is a key structural component in a wide range of biologically active molecules, exhibiting antibacterial, anti-fungal, anti-inflammatory, and anticancer properties.[7] The bromo- and benzoic acid functionalities provide handles for further chemical modifications, making 3-bromo-5-pyrrol-1-ylbenzoic acid a valuable starting material for the synthesis of novel therapeutic agents.[2][3]
Potential as an Intermediate for Kinase Inhibitors
Many kinase inhibitors feature a substituted aromatic core. The pyrrole-benzoic acid scaffold could be elaborated to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.
Caption: Synthetic utility in generating diverse kinase inhibitor libraries.
Safety and Handling
While specific safety data for 3-bromo-5-pyrrol-1-ylbenzoic acid is unavailable, it is prudent to handle it with the care afforded to other halogenated aromatic carboxylic acids.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[8] Use in a well-ventilated area or a chemical fume hood.[4]
-
Storage: Store in a tightly closed container in a cool, dry place.[4]
-
First Aid:
-
If inhaled: Move to fresh air. If not breathing, give artificial respiration.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes.[4]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.[4] In all cases of exposure, seek medical attention.[4]
-
Conclusion
3-bromo-5-pyrrol-1-ylbenzoic acid represents a promising, albeit not yet fully characterized, chemical entity. Its synthesis is achievable through established methodologies, and its structure holds significant potential for the development of novel compounds in medicinal chemistry and materials science. This guide provides a foundational understanding for researchers and scientists to begin their exploration of this intriguing molecule.
References
-
PubChemLite. 3-bromo-5-(1h-pyrrol-1-yl)benzoic acid (C11H8BrNO2). Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 3-Bromo-5-nitrobenzoic Acid: A Foundation for Innovation in Chemical Industries. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. Available from: [Link]
- Google Patents. US4172142A - Process for preparing pyrrolo-benzoic acid derivatives.
-
Allied Academies. Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). Available from: [Link]
-
ResearchGate. Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived.... Available from: [Link]
Sources
- 1. PubChemLite - 3-bromo-5-(1h-pyrrol-1-yl)benzoic acid (C11H8BrNO2) [pubchemlite.lcsb.uni.lu]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. US4172142A - Process for preparing pyrrolo-benzoic acid derivatives - Google Patents [patents.google.com]
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- 8. echemi.com [echemi.com]
